Calcifediol-D6

描述

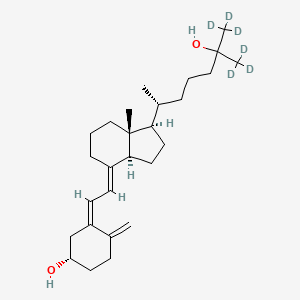

D6-25-羟基维生素D3,也称为26,26,26,27,27,27-D6-25-羟基维生素D3,是25-羟基维生素D3的氘代形式。该化合物是通过肝脏中维生素D3(胆钙化醇)的羟化作用产生的前激素。 它作为生物标志物来确定体内维生素D的状态,对维持骨骼健康、免疫功能和整体健康至关重要 .

准备方法

合成路线和反应条件: D6-25-羟基维生素D3的合成涉及维生素D3的羟化。该过程通常包括使用氘代试剂在分子特定位置引入氘原子。 反应条件通常涉及使用有机溶剂和催化剂来促进羟化过程 .

工业生产方法: D6-25-羟基维生素D3的工业生产涉及使用液相色谱-串联质谱(LC-MS/MS)等先进技术的大规模合成。该方法确保了化合物的纯度高,定量精确。 稳定,定量的溶液形式提供了显着的优势,包括材料节省和提高劳动效率 .

化学反应分析

反应类型: D6-25-羟基维生素D3会发生各种化学反应,包括:

氧化: 在肾脏中转化为1,25-二羟基维生素D3。

还原: 羟基还原形成不同的代谢物。

取代: 涉及羟基的取代反应.

常用试剂和条件:

氧化: 如细胞色素P450酶等催化剂。

还原: 如硼氢化钠等还原剂。

取代: 有机溶剂和特定催化剂.

主要形成的产物:

1,25-二羟基维生素D3: 维生素D3的活性形式。

各种代谢物: 通过还原和取代反应形成.

科学研究应用

Pharmacokinetic Studies

One of the primary applications of Calcifediol-D6 is in pharmacokinetic studies . The presence of deuterium atoms in this compound enables its differentiation from endogenous calcifediol in biological samples using mass spectrometry techniques. This capability allows researchers to:

- Trace Absorption and Distribution : By administering this compound and measuring its levels alongside unlabeled calcifediol, scientists can assess how well the body absorbs and distributes vitamin D metabolites. This includes evaluating factors that influence absorption rates and distribution to target organs.

- Metabolism and Excretion Analysis : The compound can help elucidate the metabolic pathways involved in converting calcifediol to its active form, calcitriol (1,25-dihydroxyvitamin D3). Understanding these pathways is essential for identifying potential disruptions in vitamin D metabolism linked to health issues.

Investigating Drug Interactions

This compound is also valuable for studying drug interactions involving vitamin D. Researchers can co-administer this compound with other medications to observe how these drugs affect its metabolism. This information is critical for ensuring the safety and efficacy of treatments that involve multiple medications.

Mechanistic Studies

The compound plays a role in mechanistic studies aimed at understanding the biological activities of vitamin D. This compound can be used to investigate:

- Gene Regulation : It helps in examining how vitamin D regulates genes involved in calcium homeostasis, such as alkaline phosphatase (ALP) and osteocalcin. These studies are essential for understanding the broader implications of vitamin D on bone health and metabolism .

- Non-genomic Responses : Research has shown that this compound can trigger rapid non-transcriptional responses related to calcium signaling pathways, which may have implications for immediate physiological responses to vitamin D .

Clinical Applications

This compound has practical applications in clinical settings, particularly concerning:

- Vitamin D Deficiency Treatment : Studies indicate that calcifediol formulations, including those involving this compound, are effective in raising serum 25(OH)D levels more rapidly than traditional cholecalciferol supplements. This efficacy makes it a valuable option for treating vitamin D deficiency, especially in populations at risk .

- Bone Health : The compound's role in regulating calcium and phosphorus metabolism makes it relevant for treating metabolic bone diseases such as osteoporosis and osteomalacia. It has been shown to improve bone mineralization and reduce markers associated with bone resorption .

Research Methodology

The methodology employed in studies utilizing this compound often involves:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is frequently used for quantifying 25-hydroxyvitamin D metabolites in serum samples, providing precise measurements necessary for pharmacokinetic assessments .

- Clinical Trials : Various clinical trials have been conducted to evaluate the safety and efficacy of calcifediol formulations, demonstrating significant improvements in serum vitamin D levels without serious adverse effects .

Case Studies and Findings

作用机制

D6-25-羟基维生素D3在肾脏中转化为其活性形式1,25-二羟基维生素D3。这种活性形式与细胞内受体结合,充当转录因子,调节基因表达。 该化合物在钙和磷酸盐稳态、骨骼代谢和免疫调节中起着至关重要的作用 .

类似化合物:

25-羟基维生素D3: 非氘代形式。

25-羟基维生素D2: 一种类似的化合物,来自植物。

1,25-二羟基维生素D3: 维生素D3的活性形式.

独特性: D6-25-羟基维生素D3由于存在氘原子而具有独特之处,这些原子提供了稳定性,并允许在研究应用中进行精确的定量。 这使其成为科学研究和临床测试中不可估量的工具 .

相似化合物的比较

25-Hydroxyvitamin D3: The non-deuterated form.

25-Hydroxyvitamin D2: A similar compound derived from plants.

1,25-Dihydroxyvitamin D3: The active form of vitamin D3.

Uniqueness: D6-25-Hydroxyvitamin D3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise quantification in research applications. This makes it an invaluable tool in scientific studies and clinical testing .

生物活性

Calcifediol-D6, also known as 25-hydroxy Vitamin D3-D6, is a deuterated form of calcifediol (25-hydroxyvitamin D3) that serves as a crucial metabolite in the vitamin D endocrine system. This compound is significant in pharmacokinetic studies due to its unique isotopic labeling, which allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) in the body. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

This compound functions similarly to its non-labeled counterpart, calcifediol. It plays a critical role in calcium homeostasis and bone metabolism through various mechanisms:

- Genomic Actions : this compound binds to the vitamin D receptor (VDR), initiating genomic responses that modulate gene expression related to calcium and phosphate metabolism. This interaction influences the synthesis of proteins that regulate calcium absorption in the intestines and reabsorption in the kidneys .

- Non-Genomic Actions : The compound also triggers rapid non-genomic responses via membrane-associated receptors. These responses involve signaling pathways such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and cyclic AMP (cAMP), leading to the activation of various protein kinases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Clinical Applications

This compound has several clinical implications, particularly in managing vitamin D deficiency and related disorders:

- Vitamin D Deficiency : It is utilized to assess vitamin D status in patients. Regular administration has shown effectiveness in increasing serum 25(OH)D levels while maintaining safety profiles .

- Kidney Health : In patients with chronic kidney disease (CKD), this compound has been effective in managing secondary hyperparathyroidism by lowering PTH levels and improving overall mineral balance .

- Research Tool : Its unique isotopic properties make it invaluable for studying vitamin D metabolism and interactions with other medications, providing insights into potential therapeutic targets for vitamin D-related diseases .

Case Studies

- Kidney Transplant Recipients : A study demonstrated that oral administration of Calcifediol improved blood levels of 25(OH)D while effectively decreasing PTH levels over biweekly or monthly regimens. This suggests its role in post-transplant care for maintaining mineral balance .

- Osteopenic Women : Research indicated that Calcifediol administration improved lipid profiles alongside enhancing bone mineral density in postmenopausal women undergoing atorvastatin treatment, highlighting its multifaceted benefits beyond bone health .

常见问题

Q. What is the role of Calcifediol-D6 as an internal standard in vitamin D metabolite quantification?

Basic Research Focus

this compound, a deuterated analog of 25-hydroxyvitamin D3, is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve accuracy in quantifying endogenous vitamin D metabolites. Its structural similarity to the target analyte minimizes matrix effects and ion suppression, while its isotopic distinction (six deuterium atoms) allows precise differentiation during spectral analysis .

Methodological Guidance :

- Preparation : Prepare stock solutions in methanol (≥98% purity) to avoid degradation. Validate stability under storage conditions (-20°C, protected from light) .

- Calibration : Use a six-point calibration curve with serial dilutions of this compound and native 25-hydroxyvitamin D2. Normalize peak area ratios (analyte/IS) to correct for instrumental variability .

Q. How can researchers address discrepancies in this compound recovery rates across different biological matrices?

Advanced Research Focus

Discrepancies in recovery rates (e.g., serum vs. plasma) often arise from matrix-specific interferences, such as phospholipids or protein binding.

Methodological Strategies :

- Matrix Effect Mitigation :

- Statistical Reconciliation : Apply multivariate regression to correlate recovery rates with matrix variables (e.g., albumin concentration) .

Q. What are the critical considerations for synthesizing this compound with high isotopic purity?

Advanced Research Focus

Deuterium incorporation efficiency and positional specificity (e.g., 26,26,26,27,27,27-D6) are key challenges in synthesis.

Methodological Insights :

- Deuterium Exchange : Optimize reaction conditions (e.g., catalyst type, temperature) to minimize proton back-exchange. For example, use PtO2 catalysts in D2O under controlled pH .

- Purity Validation : Confirm isotopic purity (>98%) via high-resolution MS and nuclear magnetic resonance (NMR) to detect residual protiated species .

Q. How should researchers design studies to compare this compound performance with other isotope-labeled vitamin D standards?

Advanced Research Focus

Comparative studies require rigorous experimental controls to evaluate sensitivity, precision, and cross-reactivity.

Experimental Design :

- Cross-Platform Testing : Analyze the same sample set using this compound and alternatives (e.g., 13C-labeled analogs) across multiple LC-MS/MS instruments .

- Data Normalization : Use Bland-Altman plots to assess agreement between methods, focusing on bias at clinically relevant concentrations (e.g., 20–100 ng/mL for vitamin D sufficiency) .

Q. What ethical and safety protocols apply to handling this compound in laboratory settings?

Basic Research Focus

While this compound is non-radioactive, its chemical hazards (e.g., respiratory irritation) require adherence to safety guidelines.

Protocol Recommendations :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during weighing and solution preparation .

- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated solvent disposal, per institutional regulations .

Q. How can researchers optimize LC-MS/MS parameters for this compound detection in low-abundance samples?

Advanced Research Focus

Enhancing sensitivity is critical for applications like neonatal vitamin D deficiency studies.

Optimization Steps :

- Ion Source Settings : Adjust electrospray ionization (ESI) parameters (e.g., capillary voltage: 3.5 kV; source temperature: 350°C) to maximize ion yield .

- Collision Energy Tuning : Perform collision-induced dissociation (CID) optimization to balance fragmentation efficiency and signal intensity (e.g., 20–25 eV for precursor ion m/z 413.3 → 395.3) .

Q. What criteria should guide the selection of this compound for longitudinal cohort studies?

Basic Research Focus

Long-term stability and batch-to-batch consistency are paramount.

Evaluation Framework :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to validate shelf life. Monitor degradation products via UV-Vis spectroscopy .

- Supplier Audits : Prioritize vendors providing Certificate of Analysis (CoA) with lot-specific purity data and deuterium enrichment metrics .

Q. How can conflicting results in this compound-based assays be resolved through meta-analytical approaches?

Advanced Research Focus

Contradictions often stem from heterogeneity in extraction protocols or instrumentation.

Resolution Strategies :

- Systematic Review : Use PRISMA guidelines to identify and categorize methodological variations (e.g., SPE vs. liquid-liquid extraction) across studies .

- Meta-Regression : Model the impact of covariates (e.g., column type, ionization mode) on reported concentrations using mixed-effects models .

Q. What are the limitations of this compound in multiplexed assays analyzing vitamin D metabolites and related biomarkers?

Advanced Research Focus

Co-elution with structurally similar metabolites (e.g., 24,25-dihydroxyvitamin D3) can compromise specificity.

Mitigation Techniques :

- Chromatographic Separation : Employ ultra-high-performance LC (UHPLC) with HSS T3 columns (1.8 µm particle size) to resolve co-eluting peaks .

- Parallel Reaction Monitoring (PRM) : Use high-resolution MS/MS to distinguish isobaric interferences via exact mass measurements .

Q. How should researchers incorporate this compound into interdisciplinary studies linking vitamin D status to disease mechanisms?

Basic Research Focus

Integration requires alignment with biological endpoints (e.g., gene expression, calcium homeostasis).

Methodological Integration :

属性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-QFVHMXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735347 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-98-6 | |

| Record name | D6-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D6-25-HYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。